Electrochemical Oxidation Potential versus 5-Diethylamino Analog: Cyclic Voltammetry Head-to-Head Comparison
In a direct head-to-head cyclic voltammetry study of aminophenol derivatives at pH 4.0 (0.1 M acetate buffer with 20% acetonitrile), 2-Amino-5-(dimethylamino)phenol exhibits a first oxidation peak potential (EₚA₁) of 0.486 V versus Ag/AgCl, whereas its 5-diethylamino analog shows 0.530 V—a 0.044 V higher oxidation potential [1]. This 9.1% lower oxidation potential for the dimethylamino derivative indicates greater electron-donating character and enhanced susceptibility to oxidation relative to the diethylamino counterpart. The theoretical calculated ΔGₜₒₜ values confirm the experimental trend, with the dimethylamino compound requiring less free energy for oxidation [1].
| Evidence Dimension | First oxidation peak potential (EₚA₁) |
|---|---|
| Target Compound Data | 0.486 V vs. Ag/AgCl |
| Comparator Or Baseline | 5-Diethylamino analog: 0.530 V vs. Ag/AgCl |
| Quantified Difference | 0.044 V lower (9.1% lower oxidation potential) |
| Conditions | 0.1 M acetate buffer, pH 4.0, 20% acetonitrile; glassy carbon working electrode; scan rate 50 mV/s |
Why This Matters
Lower oxidation potential correlates with more facile electron transfer and enhanced antioxidant or coupling reactivity—critical for selecting the appropriate aminophenol in electrochemical sensors or oxidative dye formulations.
- [1] Beiginejad, H.; Amani, A.; Nematollahi, D.; Khazalpour, S. Thermodynamic study of the electrochemical oxidation of some aminophenol derivatives: Experimental and theoretical investigation. Electrochimica Acta 2015, 154, 235–243. DOI: 10.1016/j.electacta.2014.12.042 View Source
